Carboxypeptidase G2 (CPG2) Inhibitor

描述

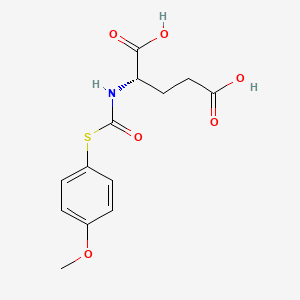

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6S/c1-20-8-2-4-9(5-3-8)21-13(19)14-10(12(17)18)6-7-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCGYIKABKFIQB-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)SC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430878 | |

| Record name | Carboxypeptidase G2 (CPG2) Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192203-60-4 | |

| Record name | N-[[(4-Methoxyphenyl)thio]carbonyl]-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192203-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboxypeptidase G2 (CPG2) Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Understanding the Mechanism of Action of Carboxypeptidase G2 Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxypeptidase G2 (CPG2), a bacterial di-zinc metalloenzyme, plays a pivotal role in modern cancer therapy, particularly in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). Its function is to selectively convert a non-toxic prodrug into a potent cytotoxic agent at the tumor site. This targeted approach minimizes systemic toxicity, a common drawback of conventional chemotherapy. However, the presence of circulating CPG2 can lead to premature prodrug activation and systemic toxicity. Consequently, the development of potent and specific CPG2 inhibitors is crucial for the safety and efficacy of ADEPT. This technical guide provides a comprehensive overview of the mechanism of action of CPG2 inhibitors, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Introduction to Carboxypeptidase G2

Carboxypeptidase G2 is a dimeric exopeptidase produced by Pseudomonas sp. strain RS-16.[1] It catalyzes the hydrolysis of the C-terminal glutamate moiety from various substrates, including folic acid and the chemotherapeutic agent methotrexate.[1] This catalytic activity is central to its application in ADEPT, where it is conjugated to a tumor-targeting antibody. Following localization of the antibody-enzyme conjugate at the tumor, a systemically administered prodrug, typically a glutamate-capped cytotoxic agent, is activated specifically at the cancer site.

The safe implementation of ADEPT necessitates the rapid and efficient neutralization of any residual circulating CPG2 before the prodrug is administered. This is achieved through the use of small-molecule inhibitors that can bind to the active site of CPG2 and block its catalytic function.

The Catalytic Mechanism of Carboxypeptidase G2

The active site of each CPG2 subunit contains two zinc ions (Zn1 and Zn2) that are essential for catalysis.[1] These two zinc ions are separated by approximately 3.3 Å and are coordinated by a network of amino acid residues, including histidines and aspartates, as well as a bridging water molecule or hydroxide ion.[1] The di-zinc center functions as a potent Lewis acid, polarizing the substrate and activating the bridging hydroxide for nucleophilic attack.

The proposed catalytic mechanism involves the following key steps:

-

Substrate Binding: The C-terminal glutamate of the substrate binds in the active site, with the terminal carboxylate group interacting with residues that confer substrate specificity.

-

Lewis Acid Catalysis: The two zinc ions coordinate with the carbonyl oxygen of the scissile peptide bond, increasing its electrophilicity.

-

Nucleophilic Attack: The bridging hydroxide ion, activated by the zinc ions, performs a nucleophilic attack on the carbonyl carbon of the peptide bond, forming a tetrahedral intermediate.

-

Intermediate Stabilization: The negatively charged tetrahedral intermediate is stabilized by interactions with the di-zinc center.

-

Peptide Bond Cleavage: The peptide bond is cleaved, leading to the formation of the products.

-

Product Release: The cleaved peptide and the glutamate moiety are released from the active site, regenerating the enzyme for another catalytic cycle.

Figure 1: Simplified signaling pathway of CPG2 catalytic action and inhibition.

Classes of Carboxypeptidase G2 Inhibitors

The majority of CPG2 inhibitors developed to date are substrate analogues that mimic the C-terminal glutamate of the natural substrate. These inhibitors are designed to bind with high affinity to the active site, thereby preventing the binding and processing of the prodrug.

Glutamate Analogues

These compounds feature a glutamate or a similar dicarboxylic acid scaffold, which is crucial for recognition and binding to the CPG2 active site. Modifications to the alpha-amino group and the side chain have been explored to enhance binding affinity and specificity.

Thiol-based Inhibitors

Thiol-containing compounds have been investigated as CPG2 inhibitors due to the ability of the thiol group to coordinate with the active site zinc ions. This interaction can lead to potent and, in some cases, irreversible inhibition.

Phosphonate and Phosphinate Analogues

These inhibitors are designed as transition-state analogues, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. The phosphonate or phosphinate group is believed to interact strongly with the di-zinc center, resulting in high-affinity binding.

Quantitative Data for CPG2 Inhibitors

The potency of CPG2 inhibitors is typically quantified by their inhibition constant (Ki) or their half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a more potent inhibitor. The following table summarizes the quantitative data for a selection of CPG2 inhibitors.

| Inhibitor Class | Inhibitor Name/Structure | Ki (μM) | IC50 (μM) | Reference |

| Glutamate Analogue | N-(p-methoxybenzenethiocarbonyl)amino-L-glutamic acid | 0.3 | - | [2] |

| Phosphonate Analogue | 2-(phosphonomethyl)pentanedioic acid (2-PMPA) | - | 0.0003 (for GCPII) | MedChemExpress |

| Thiol-based Inhibitor | Thiol-based glutamate analogue | Data not available | Data not available | - |

| Carbamate-based | ZJ-43 (for GCPII) | - | 0.0005 | [3] |

Note: Data for some inhibitor classes specifically against CPG2 is limited in the public domain. Data for the closely related human Glutamate Carboxypeptidase II (GCPII) is included for comparative purposes, as it shares structural homology with CPG2.

Detailed Experimental Protocols

Enzyme Kinetic Assay for CPG2 Inhibition

This protocol describes a spectrophotometric assay to determine the kinetic parameters of CPG2 and the potency of its inhibitors using methotrexate (MTX) as a substrate. The assay measures the decrease in absorbance at 320 nm as CPG2 hydrolyzes MTX.

Materials:

-

Recombinant Carboxypeptidase G2 (CPG2)

-

Methotrexate (MTX)

-

CPG2 inhibitor of interest

-

Tris-HCl buffer (100 mM, pH 7.3)

-

Zinc Sulfate (ZnSO4) solution (0.2 mM)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 320 nm and maintaining a constant temperature.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of MTX in the Tris-HCl buffer.

-

Prepare a stock solution of the CPG2 inhibitor in a suitable solvent (e.g., DMSO or water).

-

Prepare a working solution of CPG2 in Tris-HCl buffer containing 0.2 mM ZnSO4. The final enzyme concentration should be in the linear range of the assay.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the following in order:

-

Tris-HCl buffer (to bring the final volume to 200 µL)

-

ZnSO4 solution (final concentration 0.2 mM)

-

A series of dilutions of the CPG2 inhibitor. For control wells (no inhibition), add the solvent used for the inhibitor.

-

A fixed concentration of MTX (typically at or near its Km value).

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding the CPG2 working solution to each well.

-

Immediately place the microplate in the spectrophotometer, pre-set to 37°C.

-

Measure the decrease in absorbance at 320 nm every 30 seconds for a total of 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To determine the Ki and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (MTX) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

-

Figure 2: Experimental workflow for the CPG2 enzyme kinetic assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics of inhibitor-enzyme interactions in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant CPG2

-

CPG2 inhibitor of interest

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization of CPG2:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject a solution of CPG2 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve covalent immobilization.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the CPG2 inhibitor in the running buffer.

-

Inject the inhibitor solutions over the immobilized CPG2 surface at a constant flow rate.

-

Monitor the association phase (binding of the inhibitor to CPG2) and the dissociation phase (release of the inhibitor from CPG2).

-

Include a zero-concentration (buffer only) injection for baseline subtraction.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

X-ray Crystallography for Structural Analysis

X-ray crystallography provides high-resolution structural information of the CPG2-inhibitor complex, revealing the precise binding mode and key interactions.

Procedure:

-

Co-crystallization:

-

Mix purified CPG2 with a molar excess of the inhibitor.

-

Screen for crystallization conditions using various precipitants, buffers, and additives.

-

Optimize the conditions to obtain diffraction-quality crystals.

-

-

Data Collection:

-

Mount a single crystal and expose it to a high-intensity X-ray beam.

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain an electron density map.

-

Build an atomic model of the CPG2-inhibitor complex into the electron density map.

-

Refine the model to achieve the best fit with the experimental data.

-

Conclusion

The development of potent and specific inhibitors of Carboxypeptidase G2 is a critical component of advancing Antibody-Directed Enzyme Prodrug Therapy. A thorough understanding of the enzyme's di-zinc catalytic mechanism provides a rational basis for the design of novel inhibitors. This guide has provided an in-depth overview of the mechanism of action of CPG2 inhibitors, supported by quantitative data and detailed experimental protocols. The continued exploration of diverse chemical scaffolds and the use of advanced biophysical and structural biology techniques will undoubtedly lead to the discovery of next-generation CPG2 inhibitors with improved properties for clinical applications in cancer therapy.

References

- 1. rcsb.org [rcsb.org]

- 2. Novel inhibitors of carboxypeptidase G2 (CPG2): potential use in antibody-directed enzyme prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and computational basis for potent inhibition of glutamate carboxypeptidase II by carbamate-based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Active Site Architecture of Carboxypeptidase G2: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Carboxypeptidase G2 (CPG2), a dimeric zinc-dependent exopeptidase originating from Pseudomonas sp. strain RS-16, has garnered significant attention in the field of oncology.[1] Its remarkable efficiency in hydrolyzing the C-terminal glutamate from folic acid and its analogs, most notably the chemotherapeutic agent methotrexate, underpins its clinical utility.[1] CPG2 is a cornerstone of Antibody-Directed Enzyme Prodrug Therapy (ADEPT), a targeted cancer treatment strategy where the enzyme, conjugated to a tumor-specific antibody, selectively converts a systemically administered benign prodrug into a potent cytotoxic agent at the tumor site.[1] A thorough understanding of the three-dimensional structure of the CPG2 active site is paramount for the rational design of novel prodrugs and inhibitors, thereby optimizing its therapeutic potential. This technical guide provides a comprehensive overview of the crystal structure of the CPG2 active site, detailed experimental protocols for its production and crystallization, and a visualization of its therapeutic mechanism.

Crystalline and Molecular Structure of Carboxypeptidase G2

The crystal structure of CPG2 was first determined at a resolution of 2.5 Å, providing critical insights into its molecular architecture and catalytic machinery.[1] The enzyme exists as a homodimer, with each subunit comprising a catalytic domain and a smaller dimerization domain. The two active sites within the dimer are situated over 60 Å apart, suggesting they function independently.[1]

Crystallographic Data

The crystallographic parameters for the CPG2 structure (PDB entry 1CG2) are summarized in the table below, offering a quantitative snapshot of the crystal lattice and data quality.

| Parameter | Value | Reference |

| PDB ID | 1CG2 | [1] |

| Resolution | 2.50 Å | [1] |

| R-Value Work | 0.196 | [1] |

| R-Value Free | 0.224 | [1] |

| Space Group | P 1 21 1 | [1] |

| Unit Cell Dimensions | ||

| a | 81.26 Å | [1] |

| b | 105.28 Å | [1] |

| c | 122.19 Å | [1] |

| α | 90° | [1] |

| β | 109.54° | [1] |

| γ | 90° | [1] |

The Active Site: A Binuclear Zinc Center

The catalytic prowess of CPG2 resides in its active site, which features a binuclear zinc center. Two zinc ions (Zn1 and Zn2) are separated by approximately 3.3 Å.[1] This dizinc cluster is coordinated by a symmetric arrangement of amino acid residues, primarily histidines and aspartates, which are crucial for maintaining the structural integrity and catalytic activity of the enzyme. A key feature of the active site is a bridging hydroxyl ion, which is postulated to act as the primary nucleophile in the hydrolytic cleavage of the substrate.[1]

While the precise bond lengths for the coordinating residues in the original 2.5 Å structure are not explicitly detailed in the primary literature, structural homologs and related zinc metalloenzymes exhibit typical zinc-ligand distances in the range of 2.0 to 2.5 Å. The coordination geometry around each zinc ion is generally tetrahedral.

Experimental Protocols

The successful determination of the CPG2 crystal structure relies on robust protocols for the expression, purification, and crystallization of the recombinant enzyme.

Recombinant Expression in Escherichia coli

Recombinant CPG2 is commonly expressed in E. coli, with strains like BL21(DE3) being a popular choice. Codon optimization of the CPG2 gene for expression in E. coli can significantly enhance protein yields.

Protocol:

-

Transformation: Transform an expression vector containing the codon-optimized CPG2 gene (e.g., in a pET or pTXB1 vector) into competent E. coli BL21(DE3) cells.

-

Culture Initiation: Plate the transformed cells on Luria-Bertani (LB) agar containing the appropriate antibiotic for selection and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 10-50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of 2xYT or LB medium containing the selective antibiotic with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Expression: Continue to incubate the culture at a reduced temperature, for instance, 25°C for 16-30 hours, to enhance the solubility of the expressed protein.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000-8,000 x g for 15 minutes at 4°C. The resulting cell pellet can be stored at -80°C or used immediately for purification.

Purification of Recombinant CPG2

A multi-step purification strategy is employed to isolate CPG2 to homogeneity, typically involving ion-exchange and affinity chromatography.

Protocol:

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, 300 mM NaCl, pH 8.0) and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris. The supernatant contains the soluble CPG2.

-

Ion-Exchange Chromatography (Anion Exchange):

-

Equilibrate a Q-Sepharose (or similar anion exchange) column with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Load the clarified supernatant onto the column.

-

Wash the column with the equilibration buffer to remove unbound proteins.

-

Elute the bound CPG2 using a linear salt gradient (e.g., 0-1 M NaCl in 20 mM Tris-HCl, pH 8.0).

-

Collect fractions and analyze for CPG2 presence using SDS-PAGE.

-

-

Affinity Chromatography (optional, for tagged protein): If CPG2 is expressed with an affinity tag (e.g., a polyhistidine-tag), an immobilized metal affinity chromatography (IMAC) step can be employed for highly specific purification.

-

Equilibrate a Ni-NTA column with a binding buffer.

-

Load the pooled fractions from the ion-exchange step.

-

Wash the column to remove non-specifically bound proteins.

-

Elute the His-tagged CPG2 with a buffer containing a high concentration of imidazole.

-

-

Buffer Exchange/Size-Exclusion Chromatography: Perform buffer exchange into a final storage buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, 0.2 mM ZnSO4, pH 7.5) using dialysis or a desalting column. This step can also serve as a final polishing step to remove aggregates.

-

Purity Assessment: Assess the purity of the final CPG2 preparation by SDS-PAGE, which should show a single band at approximately 42 kDa.

Crystallization by Vapor Diffusion

The vapor diffusion method is a widely used technique for obtaining high-quality protein crystals suitable for X-ray diffraction studies.

Protocol:

-

Protein Concentration: Concentrate the purified CPG2 to a suitable concentration for crystallization, typically 5-15 mg/mL.

-

Crystallization Setup (Hanging Drop Method):

-

Pipette 1-2 µL of the concentrated CPG2 solution onto a siliconized glass coverslip.

-

Add an equal volume of the reservoir solution (precipitant solution) to the protein drop and gently mix. A typical reservoir solution for CPG2 contains polyethylene glycol (PEG) 4000 as the precipitant.[2]

-

Invert the coverslip over the well of a crystallization plate containing 500-1000 µL of the reservoir solution.

-

Seal the well with vacuum grease to create an airtight environment.

-

-

Incubation and Crystal Growth: Incubate the crystallization plates at a constant temperature (e.g., 4°C or room temperature). Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution, leading to a gradual increase in the protein and precipitant concentrations in the drop, which can induce crystallization.

-

Crystal Harvesting: Once crystals of sufficient size have grown, they can be carefully harvested for X-ray diffraction analysis.

Visualizing the CPG2 Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the therapeutic mechanism of CPG2 in ADEPT and the experimental workflow for its structural determination.

Caption: Workflow of Antibody-Directed Enzyme Prodrug Therapy (ADEPT) using CPG2.

References

The Role of Carboxypeptidase G2 (CPG2) in Antibody-Directed Enzyme Prodrug Therapy (ADEPT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Directed Enzyme Prodrug Therapy (ADEPT) represents a sophisticated and targeted approach in cancer therapeutics, aiming to localize cytotoxic effects specifically to tumor tissues while minimizing systemic toxicity. This is achieved in a two-step process: first, an antibody-enzyme conjugate is administered and allowed to accumulate at the tumor site. Following clearance of the conjugate from circulation, a non-toxic prodrug is administered, which is then converted into a potent cytotoxic agent by the localized enzyme.

A key enzyme in the clinical development of ADEPT is Carboxypeptidase G2 (CPG2), a bacterial enzyme with no mammalian counterpart. This lack of a human analogue is a significant advantage, as it prevents off-target activation of the prodrug by endogenous enzymes. CPG2 functions by cleaving the glutamate moiety from specifically designed prodrugs, most notably nitrogen mustard-based compounds, thereby unleashing their DNA-alkylating and cytotoxic capabilities. This guide provides an in-depth technical overview of the role of CPG2 in ADEPT, encompassing its mechanism of action, relevant prodrugs, experimental protocols, and quantitative data from preclinical and clinical studies.

Mechanism of Action of CPG2 in ADEPT

CPG2, a zinc-dependent metalloenzyme, catalyzes the hydrolysis of the amide bond between a glutamate residue and an aromatic group. In the context of ADEPT, this enzymatic activity is harnessed to activate nitrogen mustard prodrugs. These prodrugs are rendered non-toxic by the attachment of a glutamic acid moiety, which masks the cytotoxic potential of the mustard group.

The ADEPT process utilizing CPG2 can be summarized as follows:

-

Targeting: An antibody-CPG2 conjugate, where the antibody is specific for a tumor-associated antigen (e.g., carcinoembryonic antigen - CEA), is administered intravenously.

-

Localization and Clearance: The conjugate circulates and binds to the target antigen on tumor cells. A clearing agent may be administered to remove any unbound conjugate from the bloodstream, thereby minimizing systemic prodrug activation.

-

Prodrug Administration: A non-toxic nitrogen mustard prodrug, containing a glutamate masking group, is administered.

-

Activation: At the tumor site, the localized CPG2 enzymatically cleaves the glutamate from the prodrug.

-

Cytotoxicity: The activated nitrogen mustard is a highly reactive alkylating agent that forms interstrand cross-links in DNA, leading to cell cycle arrest and apoptosis of the tumor cells. A "bystander effect" can also occur, where the activated drug diffuses and kills neighboring tumor cells that may not express the target antigen.

CPG2-Activated Prodrugs

A variety of nitrogen mustard prodrugs have been developed for use with CPG2 in ADEPT. These are typically benzoic acid or phenoxycarbonyl derivatives of L-glutamic acid. One of the most extensively studied is ZD2767P.

Table 1: Examples of CPG2-Activated Nitrogen Mustard Prodrugs

| Prodrug Name | Chemical Name | Activated Drug |

| ZD2767P | 4-[N,N-bis(2-iodoethyl)amino]phenoxycarbonyl-L-glutamic acid | 4-[N,N-bis(2-iodoethyl)amino]phenol |

| CMDA | 4-[(2-chloroethyl)(2-mesyloxyethyl)amino]benzoyl-L-glutamic acid | 4-[(2-chloroethyl)(2-mesyloxyethyl)amino]benzoic acid |

| Prodrug 1 | 4-[bis(2-iodoethyl)amino]-phenyloxycarbonyl-l-glutamic acid | bis(2-iodoethyl)aminophenol |

| Prodrug 2 | 3-fluoro-4-[bis(2-chlorethyl)amino]benzoyl-l-glutamic acid | 3-fluoro-4-[bis(2-chlorethyl)amino]benzoic acid |

| Prodrug 3 | 3,5-difluoro-4-[bis(2-iodoethyl)amino]benzoyl-l-glutamic acid | 3,5-difluoro-4-[bis(2-iodoethyl)amino]benzoic acid |

Quantitative Data

The efficacy of the CPG2-ADEPT system is dependent on several factors, including the catalytic efficiency of the enzyme, the cytotoxicity of the activated drug, and the localization of the antibody-enzyme conjugate.

Table 2: Enzyme Kinetics of CPG2

| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |

| Methotrexate | 8 - 171.7 | 24.3 - 52.6 | 11.49 - 24.83 | [1][2] |

| Folic Acid | 31.36 | 125.80 | - | [3] |

Table 3: In Vitro Cytotoxicity of CPG2-Activated Prodrugs

| Prodrug | Cell Line | IC50 (µM) (Prodrug alone) | IC50 (µM) (Prodrug + CPG2) | Cytotoxicity Differential | Reference |

| ZD2767P | LS174T | 55 | 0.24 | 229-fold | [4] |

| CMDA | WiDr-CPG2 | - | - | 11-16-fold vs. control | [5] |

| CMDA | A2780-CPG2 | - | - | ~95-fold vs. control | [5] |

| Compound 39b | WiDr-CPG2 | - | - | 124-fold vs. control | [6] |

| Prodrug 2 | MDA MB 361 (β-gal) | 1-10 | - | - | [7] |

| Prodrug 3 | MDA MB 361 (β-gal) | 1-10 | - | - | [7] |

Table 4: Clinical Data from a Phase I Trial of A5CP-CPG2 and ZD2767P in Colorectal Carcinoma

| Parameter | Median Value (Range) |

| Serum CPG2 Level on Prodrug Day (U/mL) | 0.037 (0.011–0.180) |

| Tumor CPG2 Level on Prodrug Day (U/g) | 0.010 (0–0.208) |

| Normal Tissue CPG2 Level on Prodrug Day (U/g) | 0.005 (0–0.062) |

| Tumor:Blood Ratio of CPG2 | 0.4:1 (0–10.4:1) |

Experimental Protocols

CPG2-Antibody Conjugation using SMCC Linker

This protocol describes the two-step conjugation of CPG2 to a monoclonal antibody (or fragment) using the heterobifunctional crosslinker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Materials:

-

Purified antibody (e.g., anti-CEA F(ab')2) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Purified CPG2

-

SMCC crosslinker

-

Dimethyl sulfoxide (DMSO)

-

Dithiothreitol (DTT) or 2-Mercaptoethanol

-

Desalting columns

-

Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)

Procedure:

Step 1: Maleimide-Activation of CPG2

-

Equilibrate the vial of SMCC to room temperature before opening.

-

Prepare a stock solution of SMCC in DMSO (e.g., 10 mM).

-

Dissolve CPG2 in conjugation buffer to a known concentration (e.g., 5-10 mg/mL).

-

Add a 10- to 20-fold molar excess of the SMCC stock solution to the CPG2 solution.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

-

Remove excess, non-reacted SMCC using a desalting column equilibrated with conjugation buffer. The maleimide-activated CPG2 is now ready for conjugation.

Step 2: Reduction of Antibody and Conjugation

-

To generate free sulfhydryl groups on the antibody, treat the antibody with a reducing agent like DTT (e.g., 10 mM) for 30 minutes at 37°C.

-

Remove the reducing agent using a desalting column equilibrated with degassed conjugation buffer.

-

Immediately mix the reduced antibody with the maleimide-activated CPG2 at a desired molar ratio.

-

Incubate the conjugation reaction for 1-2 hours at room temperature or overnight at 4°C.

-

To quench the reaction, a small molecule with a free sulfhydryl group (e.g., cysteine or 2-mercaptoethanol) can be added.

-

Purify the antibody-CPG2 conjugate from unconjugated enzyme and antibody using size-exclusion chromatography.

-

Analyze the conjugate by SDS-PAGE to confirm successful conjugation and assess purity.

In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the IC50 of a CPG2-activated prodrug.

Materials:

-

Tumor cell line (e.g., LS174T)

-

Cell culture medium and supplements

-

96-well plates

-

CPG2 enzyme

-

Nitrogen mustard prodrug (e.g., ZD2767P)

-

MTT or other viability reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the prodrug in cell culture medium.

-

Prepare two sets of plates: one for the prodrug alone and one for the prodrug in the presence of a fixed, non-toxic concentration of CPG2.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the prodrug, with or without CPG2. Include appropriate controls (untreated cells, cells with CPG2 only).

-

Incubate the plates for a specified period (e.g., 1-4 hours for drug exposure, followed by a further 48-72 hours in drug-free medium).

-

At the end of the incubation period, assess cell viability using a suitable assay (e.g., MTT assay). Add the MTT reagent and incubate according to the manufacturer's instructions.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the prodrug concentration and determine the IC50 value using non-linear regression analysis.

Measurement of DNA Interstrand Cross-links by Comet Assay

This modified alkaline comet assay is used to detect DNA interstrand cross-links (ISCs).

Materials:

-

Treated and control cells

-

Low melting point agarose

-

Comet slides

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA intercalating dye (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Gamma-irradiator or X-ray source

Procedure:

-

Harvest cells and resuspend them in PBS at a concentration of approximately 1 x 10^5 cells/mL.

-

Mix the cell suspension with molten low melting point agarose and pipette onto a comet slide. Allow to solidify at 4°C.

-

Irradiate the slides on ice with a fixed dose of ionizing radiation (e.g., 5-10 Gy) to introduce a known number of single-strand breaks. Non-irradiated controls should also be included.

-

Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage for 20-30 minutes.

-

Neutralize the slides with neutralization buffer.

-

Stain the DNA with an intercalating dye.

-

Visualize the comets using a fluorescence microscope and capture images.

-

Analyze the images using appropriate software to measure the tail moment (a product of the tail length and the fraction of DNA in the tail). A decrease in the tail moment in drug-treated, irradiated cells compared to irradiated control cells indicates the presence of DNA interstrand cross-links, which retard the migration of DNA.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the efficacy of CPG2-ADEPT in a murine xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Tumor cell line (e.g., LS174T human colorectal adenocarcinoma)

-

Antibody-CPG2 conjugate

-

Nitrogen mustard prodrug

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of tumor cells into the flank of the mice.

-

Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the antibody-CPG2 conjugate intravenously to the treatment groups.

-

After a specific time interval to allow for tumor localization and systemic clearance of the conjugate (e.g., 24-72 hours), administer the prodrug intravenously or intraperitoneally.

-

Control groups may include vehicle only, prodrug alone, antibody-CPG2 conjugate alone, or a non-targeting antibody-enzyme conjugate with the prodrug.

-

Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (length x width²)/2.

-

Monitor the body weight and general health of the mice as an indicator of toxicity.

-

At the end of the study, or when tumors reach a maximum permitted size, euthanize the mice and excise the tumors for further analysis (e.g., histology, measurement of DNA cross-links).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the treatment.

Visualizations

ADEPT Workflow

Caption: The three-step workflow of Antibody-Directed Enzyme Prodrug Therapy (ADEPT) using CPG2.

CPG2 Enzymatic Reaction

Caption: Enzymatic activation of a nitrogen mustard prodrug by CPG2.

DNA Damage Response Signaling Pathway

Caption: Simplified signaling pathway of the DNA damage response to nitrogen mustard-induced cross-links.

Conclusion

CPG2 remains a cornerstone in the development of ADEPT strategies. Its bacterial origin and efficient catalytic activity for specific prodrugs provide a powerful platform for targeted cancer therapy. While challenges such as the immunogenicity of the enzyme and optimizing the therapeutic window persist, ongoing research into protein engineering, novel prodrug design, and combination therapies continues to advance the potential of CPG2-based ADEPT. This technical guide provides a comprehensive overview of the core principles and methodologies that are essential for researchers and drug development professionals working in this promising field of oncology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Translating antibody directed enzyme prodrug therapy (ADEPT) and prospects for combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Translating antibody directed enzyme prodrug therapy (ADEPT) and prospects for combination | Semantic Scholar [semanticscholar.org]

- 6. Self-immolative nitrogen mustards prodrugs cleavable by carboxypeptidase G2 (CPG2) showing large cytotoxicity differentials in GDEPT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of antibody-enzyme conjugate clearance by investigation of prodrug and active drug in an ADEPT clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for Precision: A Technical Guide to the Discovery and Synthesis of Novel Small-Molecule CPG2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase G2 (CPG2), a bacterial enzyme, has emerged as a critical component in advanced cancer therapy strategies, most notably in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). In this innovative approach, a CPG2-antibody conjugate is administered to selectively target tumor cells. This is followed by the systemic administration of a non-toxic prodrug, which is then converted into a potent cytotoxic agent directly at the tumor site by the localized CPG2 enzyme. This targeted activation minimizes systemic toxicity, a major hurdle in conventional chemotherapy.

However, the presence of residual CPG2 in systemic circulation at the time of prodrug administration can lead to off-target toxicity. To mitigate this, the development of potent and selective small-molecule inhibitors of CPG2 is of paramount importance. These inhibitors are designed to neutralize circulating CPG2 prior to prodrug delivery, thereby enhancing the therapeutic window and overall safety of ADEPT-based treatments. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel small-molecule CPG2 inhibitors.

Data Presentation: Quantitative Analysis of CPG2 Inhibitors

The potency of CPG2 inhibitors is a critical determinant of their therapeutic utility. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the quantitative data for a selection of novel small-molecule CPG2 inhibitors.

| Inhibitor Class | Compound Name/ID | IC50 (nM) | Ki (µM) | Assay Method | Reference |

| Thiol-based | 2-(3-mercaptopropyl)pentanedioic acid | 90 | - | Spectrophotometric | [1] |

| Thiol-based | 2-(3-carboxybenzyloxy)-5-(mercaptomethyl)benzoic acid | Single-digit nM range | - | Not Specified | [2][3] |

| Thiol-based | 3-(2-mercaptoethyl)biphenyl-2,3'-dicarboxylic acid | Single-digit nM range | - | Not Specified | [2][3] |

| Thiocarbamate | N-(p-methoxybenzenethiocarbonyl)amino-L-glutamic acid | - | 0.3 | Not Specified | [4] |

| Urea-based | gamma-tetrazole glutamate isostere 7d (GCPII inhibitor) | - | 0.0009 | Not Specified | [5] |

Note: Data for some compounds, particularly from review articles, may not specify the exact assay conditions. Direct comparison of values should be made with caution.

Experimental Protocols

Synthesis of a Representative Thiol-Based CPG2 Inhibitor

While a detailed, step-by-step synthesis protocol for a specific potent CPG2 inhibitor is often proprietary, a generalized synthetic scheme for thiol-based inhibitors can be extrapolated from the literature on glutamate carboxypeptidase II (GCPII) inhibitors, which share structural similarities. The following is a representative, generalized protocol for the synthesis of a 2-(thioalkyl)pentanedioic acid derivative.

Materials:

-

Diethyl 2-bromopentanedioate

-

A suitable thiol-containing alkylating agent (e.g., 3-mercaptopropan-1-ol)

-

Base (e.g., sodium hydride)

-

Solvent (e.g., anhydrous tetrahydrofuran)

-

Acid for hydrolysis (e.g., hydrochloric acid)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

-

Alkylation: To a solution of the thiol-containing starting material in an appropriate anhydrous solvent, a strong base is added to deprotonate the thiol group, forming a thiolate. Diethyl 2-bromopentanedioate is then added to the reaction mixture, and the solution is stirred, typically at room temperature, to allow for nucleophilic substitution.

-

Work-up and Purification: The reaction is quenched, and the crude product is extracted. The organic layer is dried and concentrated. The resulting diester intermediate is then purified using column chromatography.

-

Hydrolysis: The purified diester is subjected to acidic hydrolysis to convert the ester groups to carboxylic acids. This is typically achieved by refluxing with a strong acid like hydrochloric acid.

-

Final Purification: The final product, a 2-(thioalkyl)pentanedioic acid, is then purified by recrystallization or another suitable method to yield the pure inhibitor.

Characterization of the final compound would be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

High-Throughput Screening (HTS) for Novel CPG2 Inhibitors

The discovery of novel CPG2 inhibitors is often accelerated through high-throughput screening of large compound libraries. A fluorescence polarization (FP)-based assay is a common and effective method for HTS.

Principle: This assay relies on the change in the polarization of fluorescent light emitted by a small, fluorescently labeled substrate peptide for CPG2. When the small substrate is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger CPG2 enzyme, the tumbling rate is significantly reduced, leading to an increase in fluorescence polarization. In the presence of a CPG2 inhibitor, the fluorescent substrate is displaced from the enzyme, resulting in a decrease in fluorescence polarization.

Protocol Overview:

-

Reagent Preparation:

-

Prepare a solution of purified recombinant CPG2 enzyme in a suitable assay buffer.

-

Prepare a solution of a small, fluorescently labeled CPG2 substrate.

-

Prepare plates containing the compound library to be screened, typically in 384-well format.

-

-

Assay Execution:

-

Dispense the CPG2 enzyme solution into the wells of the assay plates containing the test compounds.

-

Incubate the plates to allow for inhibitor binding to the enzyme.

-

Add the fluorescently labeled substrate to all wells.

-

Incubate to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.

-

Calculate the percentage of inhibition for each compound relative to positive and negative controls.

-

"Hit" compounds that show significant inhibition are then selected for further validation and characterization.

-

CPG2 Activity Assay (Methotrexate Hydrolysis)

The enzymatic activity of CPG2 and the potency of inhibitors can be determined by monitoring the hydrolysis of methotrexate (MTX).

Principle: CPG2 catalyzes the hydrolysis of the glutamate moiety from MTX. This reaction leads to a decrease in absorbance at 320 nm, which can be monitored spectrophotometrically.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.3, containing 0.2 mM ZnSO4).

-

Assay Procedure:

-

In a cuvette, combine the reaction buffer and a solution of methotrexate.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known concentration of CPG2 enzyme.

-

To test for inhibition, pre-incubate the enzyme with the inhibitor for a defined period before adding the methotrexate.

-

-

Data Measurement: Monitor the decrease in absorbance at 320 nm over time using a spectrophotometer.

-

Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time curve. For inhibitor studies, IC50 values can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and pharmacological evaluation of glutamate carboxypeptidase II (GCPII) inhibitors based on thioalkylbenzoic acid scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Novel inhibitors of carboxypeptidase G2 (CPG2): potential use in antibody-directed enzyme prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of urea-based inhibitors as active site probes of glutamate carboxypeptidase II: efficacy as analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of CPG2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of Carboxypeptidase G2 (CPG2) inhibitors, crucial components in advancing the safety and efficacy of Antibody-Directed Enzyme Prodrug Therapy (ADEPT). This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological and experimental workflows.

Introduction to CPG2 and its Role in ADEPT

Carboxypeptidase G2 (CPG2), a bacterial enzyme with no human equivalent, is a cornerstone of the ADEPT strategy for cancer treatment. In this approach, a monoclonal antibody targets CPG2 to tumor cells. Subsequently, a non-toxic prodrug is administered, which is then converted into a potent cytotoxic agent by the localized CPG2 enzyme. This targeted activation minimizes systemic toxicity, a significant advantage over conventional chemotherapy.

A critical step in the ADEPT protocol is the clearance of any unbound, circulating CPG2-antibody conjugate before the prodrug is administered. This is to prevent the widespread activation of the prodrug in the bloodstream, which would lead to systemic toxicity. Small molecule inhibitors of CPG2 are therefore essential for rapidly neutralizing the enzymatic activity of circulating CPG2, ensuring that the prodrug is only activated at the tumor site.

Quantitative Structure-Activity Relationship (SAR) Data

The development of potent and specific CPG2 inhibitors is guided by SAR studies. These studies systematically modify the chemical structure of lead compounds to understand the relationship between their structure and their inhibitory activity. A key class of CPG2 inhibitors that have been explored are thiocarbamate derivatives.

SAR of Thiocarbamate-Based CPG2 Inhibitors

A study by Sharma et al. (1999) explored the SAR of N-(substituted-benzenethiocarbonyl)amino-L-glutamic acid derivatives. The inhibitory activities of these compounds against CPG2 were evaluated, and the results are summarized in the table below.

| Compound | Substituent (R) | IC50 (µM) |

| 6a | H | 1.0 |

| 6b | p-CH3 | 0.8 |

| 6c | p-Cl | 0.5 |

| 6d | p-OCH3 | 0.3 |

| 6e | p-NO2 | 1.5 |

Data sourced from Sharma et al., J. Med. Chem. 1999, 42, 15, 2975-2980.[1]

Key SAR Insights from Thiocarbamate Analogs:

-

Glutamic Acid Moiety: The L-glutamic acid portion of the molecule is crucial for binding to the active site of CPG2, mimicking the natural substrate.

-

Thiocarbamate Linker: The thiocarbamate group is a key feature for potent inhibition.

-

Aromatic Ring Substitution: The nature and position of the substituent on the phenyl ring significantly influence the inhibitory potency.

-

Electron-donating groups at the para-position, such as methoxy (OCH3) and methyl (CH3), generally enhance inhibitory activity. The p-methoxy derivative (6d ) was the most potent inhibitor in this series.

-

Electron-withdrawing groups, such as nitro (NO2), tend to decrease inhibitory activity.

-

Halogen substitution, such as with chlorine (Cl), also leads to potent inhibition.

-

Experimental Protocols

This section details the methodologies for key experiments cited in the SAR studies of CPG2 inhibitors.

CPG2 Enzyme Inhibition Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of CPG2. A common method utilizes methotrexate (MTX) as a substrate.

Principle: CPG2 catalyzes the hydrolysis of MTX. The rate of this reaction can be monitored by measuring the decrease in absorbance at a specific wavelength. The presence of an inhibitor will slow down this rate.

Materials:

-

Recombinant CPG2 enzyme

-

Methotrexate (MTX) solution

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.3, containing ZnSO4)

-

Test inhibitor compounds

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and a known concentration of MTX.

-

Add the test inhibitor compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding a known concentration of the CPG2 enzyme.

-

Immediately measure the absorbance of the solution at 320 nm and continue to monitor the change in absorbance over time.

-

The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.

-

The percentage of inhibition for each inhibitor concentration is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control reaction.

-

The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay to Evaluate Inhibitor Protection in an ADEPT Context

This assay assesses the ability of a CPG2 inhibitor to protect cells from the cytotoxic effects of a CPG2/prodrug combination, simulating the desired in vivo effect of the inhibitor.

Principle: Tumor cells are exposed to a CPG2-antibody conjugate and a prodrug, which leads to cell death. The addition of a CPG2 inhibitor should neutralize the CPG2 activity and prevent the conversion of the prodrug, thereby protecting the cells from cytotoxicity.

Materials:

-

Tumor cell line (e.g., LS174T, a human colon adenocarcinoma cell line)

-

Cell culture medium and supplements

-

CPG2-antibody conjugate

-

Prodrug (e.g., a nitrogen mustard prodrug)

-

Test CPG2 inhibitor compounds

-

Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Multi-well plate reader

Procedure:

-

Seed the tumor cells in a 96-well plate and allow them to adhere overnight.

-

Prepare treatment groups:

-

Cells only (negative control)

-

Cells + CPG2-antibody conjugate + Prodrug (positive control for cytotoxicity)

-

Cells + CPG2-antibody conjugate + Prodrug + Test Inhibitor (at various concentrations)

-

Cells + Prodrug only

-

Cells + CPG2-antibody conjugate only

-

Cells + Test Inhibitor only

-

-

Add the CPG2-antibody conjugate to the appropriate wells and incubate for a period to allow for binding.

-

Add the test inhibitor to the designated wells and incubate for a short period.

-

Add the prodrug to the appropriate wells.

-

Incubate the plates for a period sufficient to induce cytotoxicity (e.g., 48-72 hours).

-

At the end of the incubation period, assess cell viability using a suitable assay reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a multi-well plate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

-

The protective effect of the inhibitor is determined by the increase in cell viability in the groups treated with the inhibitor compared to the group treated with the CPG2-antibody conjugate and prodrug alone.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of CPG2 inhibitors.

Caption: The three-phase workflow of Antibody-Directed Enzyme Prodrug Therapy (ADEPT) incorporating a CPG2 inhibitor.

Caption: Logical workflow for the structure-activity relationship (SAR) guided optimization of CPG2 inhibitors.

Conclusion

The development of potent and specific CPG2 inhibitors is a critical component for enhancing the safety and therapeutic window of ADEPT. SAR studies, particularly of thiocarbamate-based inhibitors, have provided valuable insights into the chemical features required for effective CPG2 inhibition. The experimental protocols detailed in this guide provide a framework for the continued evaluation and optimization of novel CPG2 inhibitors. The visualized workflows illustrate the integral role of these inhibitors in the ADEPT strategy and the logical process of their development. Further research focusing on diverse chemical scaffolds and in vivo evaluation will be instrumental in bringing the full potential of CPG2-based ADEPT to clinical practice.

References

In Silico Screening and Design of Potent Carboxypeptidase G2 (CPG2) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase G2 (CPG2), a bacterial enzyme, plays a pivotal role in modern cancer therapy, particularly in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). ADEPT is a targeted therapeutic strategy designed to selectively deliver a potent cytotoxic agent to tumor cells, minimizing systemic toxicity. This is achieved by first administering a conjugate of a tumor-specific antibody and the CPG2 enzyme. After this conjugate localizes at the tumor site and clears from circulation, a non-toxic prodrug is administered. The CPG2 enzyme at the tumor site then metabolizes the prodrug into its active, cytotoxic form, leading to localized cancer cell death.[1][2]

A critical aspect of the ADEPT strategy is the management of any residual CPG2 enzyme in the bloodstream before the prodrug is administered. Failure to neutralize circulating CPG2 can lead to systemic activation of the prodrug and severe off-target toxicity.[3] This necessitates the development of potent and specific CPG2 inhibitors. In silico screening and rational drug design have emerged as powerful tools to accelerate the discovery and optimization of such inhibitors.

This technical guide provides an in-depth overview of the computational and experimental methodologies involved in the in silico screening and design of potent CPG2 inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, medicinal chemistry, and computational drug discovery.

The Role of CPG2 in Antibody-Directed Enzyme Prodrug Therapy (ADEPT)

The ADEPT system is a multi-step therapeutic approach. A clear understanding of this workflow is essential for appreciating the role and design requirements of CPG2 inhibitors.

In Silico Design Workflow for CPG2 Inhibitors

The computational design of CPG2 inhibitors follows a structured workflow that integrates various in silico techniques to identify and refine potential drug candidates before their synthesis and experimental validation.

Experimental Protocols

In Silico Methodologies

1. Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, in this case, CPG2.

-

Objective: To rapidly screen large compound databases to enrich for potential CPG2 inhibitors.

-

Protocol:

-

Target Preparation:

-

Obtain the 3D crystal structure of CPG2 from the Protein Data Bank (PDB ID: 1CG2).[4]

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues. The active site of CPG2 contains two zinc ions, which are critical for catalysis and inhibitor binding.[4] Special attention should be given to the correct parameterization of these metal ions in the molecular mechanics force field.

-

-

Ligand Database Preparation:

-

Acquire a large, diverse library of small molecules in a 3D format (e.g., from ZINC, PubChem, or commercial databases).

-

Prepare the ligands by generating 3D conformers and assigning appropriate protonation states and charges.

-

-

Docking-Based Virtual Screening:

-

Define the binding site of CPG2 based on the location of known substrates or inhibitors, or by using pocket detection algorithms. The active site is located in a deep cleft.[4]

-

Use a molecular docking program (e.g., AutoDock, Glide, DOCK) to dock each ligand from the database into the defined binding site of CPG2.

-

Score each docked pose based on a scoring function that estimates the binding affinity.

-

-

Hit Selection:

-

Rank the compounds based on their docking scores.

-

Apply filters to remove compounds with undesirable physicochemical properties (e.g., using Lipinski's Rule of Five).

-

Visually inspect the top-ranked poses to ensure credible binding modes and interactions with key active site residues.

-

-

2. Molecular Docking

Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex.

-

Objective: To predict the binding mode and estimate the binding affinity of potential inhibitors to the CPG2 active site.

-

Protocol:

-

Input Preparation: Use the prepared CPG2 structure and a set of candidate inhibitor molecules.

-

Grid Generation: Define a grid box that encompasses the active site of CPG2.

-

Docking Algorithm: Employ a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the binding site.

-

Scoring: Score the generated poses using a scoring function to estimate the free energy of binding. For metalloenzymes like CPG2, it is advantageous to use scoring functions that are parameterized to handle metal-ligand interactions.[5][6]

-

Analysis: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, and coordination with the zinc ions) between the inhibitor and CPG2 active site residues.

-

3. Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the CPG2-inhibitor complex over time.

-

Objective: To assess the stability of the predicted binding mode and to characterize the dynamic interactions between the inhibitor and CPG2.

-

Protocol:

-

System Setup:

-

Use the docked CPG2-inhibitor complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Perform energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it at constant pressure.

-

Run a production MD simulation for a sufficient length of time (e.g., 50-100 ns) to observe the stability of the complex.

-

-

Analysis:

-

Analyze the trajectory to calculate root-mean-square deviation (RMSD) of the protein and ligand to assess stability.

-

Analyze root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the hydrogen bond network and other non-bonded interactions between the inhibitor and CPG2 over time.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of binding affinity.

-

-

4. Pharmacophore Modeling

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.

-

Objective: To identify the key chemical features required for CPG2 inhibition and to use this model for virtual screening or scaffold hopping.

-

Protocol:

-

Model Generation:

-

Ligand-based: Align a set of known active CPG2 inhibitors and extract the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings, and metal chelators).

-

Structure-based: Analyze the interactions between CPG2 and a bound inhibitor in a crystal structure or a docked complex to identify the key interaction points.

-

-

Model Validation: Validate the pharmacophore model by screening a database containing known active and inactive compounds and assessing its ability to enrich the active compounds.

-

Virtual Screening: Use the validated pharmacophore model as a 3D query to screen large compound databases to find novel scaffolds that match the pharmacophoric features.

-

In Vitro Experimental Validation

1. CPG2 Enzyme Activity Assay

This assay measures the enzymatic activity of CPG2 and the inhibitory effect of test compounds.

-

Objective: To determine the IC50 or Ki of potential CPG2 inhibitors.

-

Protocol:

-

Reagents:

-

Purified recombinant CPG2 enzyme.

-

Substrate: Methotrexate (MTX).

-

Assay buffer: 0.1 M Tris-HCl (pH 7.3) containing 0.2 mM ZnSO4.

-

Test inhibitors dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

In a 96-well UV-transparent plate, add the assay buffer, CPG2 enzyme, and varying concentrations of the test inhibitor.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the MTX substrate.

-

Monitor the decrease in absorbance at 320 nm over time, which corresponds to the hydrolysis of MTX.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

-

Data Analysis:

-

Plot the percentage of CPG2 activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of inhibitor required to reduce CPG2 activity by 50%.

-

-

2. Cytotoxicity Assay for Prodrug Activation (MTT Assay)

This assay assesses the ability of an inhibitor to protect cells from the cytotoxic effects of a CPG2-activated prodrug.

-

Objective: To evaluate the efficacy of CPG2 inhibitors in preventing prodrug activation in a cell-based system.

-

Protocol:

-

Cell Culture:

-

Seed a suitable cancer cell line (e.g., LS174T human colon adenocarcinoma cells) in a 96-well plate and allow them to adhere overnight.[7]

-

-

Treatment:

-

Treat the cells with a mixture of:

-

CPG2 enzyme.

-

The prodrug (e.g., a benzoic mustard prodrug).

-

Varying concentrations of the test inhibitor.

-

-

Include appropriate controls: cells alone, cells + CPG2, cells + prodrug, cells + CPG2 + prodrug (no inhibitor).

-

-

Incubation: Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 48-72 hours).

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[3][8]

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

-

Plot cell viability against the inhibitor concentration to determine the concentration at which the inhibitor protects the cells from the prodrug-induced cytotoxicity.

-

-

Data Presentation: CPG2 Inhibitors and Their Potency

The following table summarizes the inhibitory activity of a selection of reported CPG2 inhibitors.

| Compound ID | Structure | Class | Ki (µM) | IC50 (µM) | Reference |

| 1 | N-(p-methoxybenzenethiocarbonyl)amino-L-glutamic acid | Thiocarbamate | 0.3 | - | [7] |

| 2 | 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) | Thiol | - | 0.09 (for GCPII) | [9] |

| 3 | N-[[[(1S)-1-carboxy-3-methylbutyl]amino]carbonyl]-L-glutamic acid (ZJ-43) | Urea-based | - | 0.0003 (for GCPII) | [9] |

Note: Data for specific CPG2 inhibitors is limited in publicly available literature. Data for inhibitors of the related enzyme Glutamate Carboxypeptidase II (GCPII) are included for comparative purposes, as they share structural similarities in their active sites.

Structure-Activity Relationship (SAR) of CPG2 Inhibitors

The development of potent CPG2 inhibitors relies on understanding the relationship between their chemical structure and biological activity. While extensive SAR studies specifically for CPG2 are not widely published, valuable insights can be drawn from studies on related zinc metalloenzymes like GCPII.[10][11]

-

Zinc-Binding Group (ZBG): The interaction with the two zinc ions in the active site is crucial for high-affinity binding. Various ZBGs have been explored, including thiols, phosphonates, and ureas. The geometry and electronic properties of the ZBG significantly influence the inhibitory potency.

-

Glutamate Mimic: CPG2 cleaves the C-terminal glutamate from its substrates. Therefore, inhibitors that mimic the glutamate moiety can effectively occupy the S1' pocket of the active site. The presence of a glutamate-like structure is a common feature of potent inhibitors.

-

Hydrophobic Interactions: The active site of CPG2 contains hydrophobic pockets that can be exploited to enhance binding affinity. Incorporating hydrophobic groups in the inhibitor structure that can form favorable interactions with these pockets can lead to increased potency.

-

Hydrogen Bonding: The active site is lined with several amino acid residues that can act as hydrogen bond donors and acceptors. Designing inhibitors that can form a network of hydrogen bonds with these residues can significantly improve binding affinity and specificity.

Conclusion

The in silico screening and rational design of potent CPG2 inhibitors are critical for the advancement and safety of ADEPT-based cancer therapies. The integration of computational methods such as virtual screening, molecular docking, molecular dynamics simulations, and pharmacophore modeling provides a powerful platform for the rapid identification and optimization of novel inhibitor scaffolds. The methodologies and protocols outlined in this guide offer a comprehensive framework for researchers to navigate the complex process of CPG2 inhibitor design, from initial computational screening to experimental validation. Future efforts in this field will likely focus on the development of more accurate scoring functions for metalloenzymes, the exploration of novel chemical space for CPG2 inhibitors, and the use of advanced computational techniques to predict the pharmacokinetic and toxicological properties of drug candidates.

References

- 1. Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Translating antibody directed enzyme prodrug therapy (ADEPT) and prospects for combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Crystal structure of carboxypeptidase G2, a bacterial enzyme with applications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Virtual screening against metalloenzymes for inhibitors and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel inhibitors of carboxypeptidase G2 (CPG2): potential use in antibody-directed enzyme prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. lsb.avcr.cz [lsb.avcr.cz]

- 10. Structure-activity relationships of glutamate carboxypeptidase II (GCPII) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Characterization of the CPG2 Catalytic Domain for Inhibitor Targeting: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the catalytic domain of Carboxypeptidase G2 (CPG2) for the purpose of inhibitor targeting. CPG2 is a bacterial enzyme with significant applications in cancer therapy, particularly in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). A thorough understanding of its catalytic mechanism and the development of potent inhibitors are crucial for optimizing this therapeutic strategy.

Introduction to CPG2 and its Role in ADEPT

Carboxypeptidase G2 (CPG2) is a dimeric zinc-dependent exopeptidase that catalyzes the hydrolysis of the C-terminal glutamate moiety from folic acid and its analogs, such as methotrexate.[1] In the context of cancer therapy, CPG2 is utilized in a strategy known as Antibody-Directed Enzyme Prodrug Therapy (ADEPT). This approach involves the targeted delivery of CPG2 to tumor cells via conjugation with a tumor-specific antibody. Following localization of the antibody-enzyme conjugate at the tumor site and clearance from circulation, a non-toxic prodrug is administered. The CPG2 enzyme then selectively converts the prodrug into a potent cytotoxic agent directly at the tumor, thereby minimizing systemic toxicity.[2][3][4][5][6]

The development of potent and specific CPG2 inhibitors is a critical component of the ADEPT strategy. These inhibitors are necessary to neutralize any residual circulating CPG2 activity before the administration of the prodrug, preventing off-target activation and associated systemic toxicity.[7] This guide details the essential experimental protocols and data analysis techniques for characterizing the CPG2 catalytic domain and for the screening and validation of novel inhibitors.

The CPG2 Catalytic Domain: Structure and Function

The crystal structure of CPG2 reveals that each subunit of the dimer consists of a large catalytic domain and a smaller dimerization domain.[1] The active site within the catalytic domain contains two zinc ions that are essential for its enzymatic activity.[1] Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues within the active site that are crucial for substrate binding and catalysis. Understanding the three-dimensional structure and the key residues of the catalytic cleft is fundamental for the rational design of targeted inhibitors.

Quantitative Analysis of CPG2 Inhibition

A critical aspect of inhibitor development is the quantitative assessment of their potency. This is typically achieved by determining key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes available quantitative data for CPG2 and its inhibitors.

| Enzyme | Substrate/Inhibitor | Parameter | Value | Reference |

| CPG2 (Pseudomonas sp. RS-16) | Methotrexate | K_m | 8 µM | [8] |

| Xen CPG2 | Methotrexate | K_m | 50.5 µM | [9] |

| Ps CPG2 | Methotrexate | K_m | 171.7 µM | [9] |

| CPG2 | CPG2 Inhibitor (Compound 6d) | K_i | 0.3 µM | [10] |

| GCPII | Cefsulodin | IC50 | 2 ± 0.1 µM | [11] |

| GCPII | Amaranth | IC50 | 0.3 ± 0.01 µM | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the characterization of the CPG2 catalytic domain and the evaluation of its inhibitors.

Recombinant CPG2 Expression and Purification

A reliable source of pure and active CPG2 is a prerequisite for any characterization study. The following protocol describes the expression of recombinant CPG2 in E. coli and its subsequent purification.

Protocol:

-

Gene Synthesis and Cloning: Synthesize the codon-optimized gene for Pseudomonas sp. strain RS-16 CPG2 and clone it into an expression vector, such as pET28a, containing a hexahistidine (6xHis) tag for affinity purification.[12]

-

Transformation: Transform the expression construct into a suitable E. coli expression strain, such as BL21(DE3).

-

Expression:

-

Grow the transformed E. coli in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Continue to culture the cells at a lower temperature, such as 18-25°C, for 16-24 hours to enhance the yield of soluble protein.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

-

-

Affinity Purification:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged CPG2 with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Dialysis and Storage:

-

Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1 mM ZnSO4) to remove imidazole and for buffer exchange.

-

Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

-

Store the purified protein in aliquots at -80°C.

-

CPG2 Enzyme Kinetics Assay using Methotrexate

This assay is used to determine the kinetic parameters of CPG2, such as K_m and V_max, for the hydrolysis of methotrexate. The assay is based on the decrease in absorbance at 320 nm as methotrexate is converted to its products.[9][13]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of methotrexate in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.3).

-

Prepare a reaction buffer containing 0.1 M Tris-HCl, pH 7.3, and 0.2 mM ZnSO4.[9]

-

Prepare a solution of purified CPG2 of known concentration in reaction buffer.

-

-

Assay Procedure:

-

In a UV-transparent 96-well plate or cuvette, add varying concentrations of methotrexate.

-

Add the reaction buffer to a final volume of 200 µL.

-

Pre-incubate the plate/cuvette at 37°C for 5 minutes.

-

Initiate the reaction by adding a fixed amount of CPG2 enzyme.

-